molecular formula C26H32N2O4 B1376949 Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate CAS No. 1160248-34-9

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate

Cat. No.: B1376949
CAS No.: 1160248-34-9
M. Wt: 436.5 g/mol
InChI Key: CDYLQCIGJAGOQL-UHFFFAOYSA-N
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Description

  • The piperidine ring is introduced through a nucleophilic substitution reaction. A suitable piperidine derivative, such as 3-piperidinol, can be reacted with the indoline core under basic conditions.
  • Protection with tert-Butoxycarbonyl Group:

    • The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Final Coupling Reaction:

    • The final step involves coupling the protected piperidine-indoline intermediate with benzyl chloroformate to form the desired compound. This reaction is usually carried out in the presence of a base such as sodium carbonate.
  • Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

    Types of Reactions:

      Oxidation: The indoline core can undergo oxidation to form indole-2,3-diones under the influence of oxidizing agents like potassium permanganate.

      Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

      Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, dichloromethane, room temperature.

      Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.

      Substitution: Sodium hydride, dimethylformamide, room temperature.

    Major Products:

    • **

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate typically involves multiple steps:

    • Formation of the Indoline Core:

      • The indoline core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.

    Properties

    IUPAC Name

    benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2,3-dihydroindole-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-9-12-20(16-27)22-17-28(23-14-8-7-13-21(22)23)25(30)31-18-19-10-5-4-6-11-19/h4-8,10-11,13-14,20,22H,9,12,15-18H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CDYLQCIGJAGOQL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCCC(C1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H32N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    436.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate
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    Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate
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    Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate
    Reactant of Route 4
    Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate
    Reactant of Route 5
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    Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate
    Reactant of Route 6
    Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate

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